![molecular formula C16H8N4O4S2 B12041408 Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)

Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

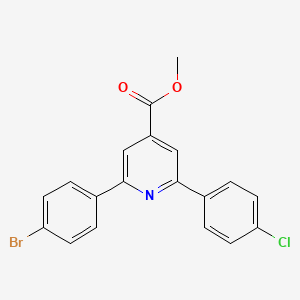

Le Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophényl)- est un composé organique caractérisé par sa structure hétérocyclique unique. Ce composé est connu pour sa nature déficiente en électrons, sa haute stabilité oxydative et sa structure plane rigide, ce qui en fait un élément précieux dans diverses applications scientifiques et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophényl)- implique généralement la condensation de la 4-nitrobenzaldéhyde avec la thiosemicarbazide, suivie d'une cyclisation en milieu acide. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou l'acide acétique, et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est courante dans les environnements industriels afin d'optimiser l'efficacité de la production .

Types de réactions :

Oxydation : Le Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophényl)- peut subir des réactions d'oxydation, souvent en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction des groupes nitro en groupes amino peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines ou les thiols.

Produits principaux :

Oxydation : Formation de dérivés nitro.

Réduction : Formation de dérivés amino.

Substitution : Formation de dérivés substitués de thiazolo[5,4-d]thiazole.

4. Applications de la recherche scientifique

Le Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophényl)- a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophényl)- est principalement lié à sa nature déficiente en électrons et à sa capacité à participer à des interactions de type π-π. Ces propriétés permettent au composé d'interagir avec diverses cibles moléculaires, telles que l'ADN et les protéines, ce qui peut entraîner des effets biologiques tels que des activités antimicrobiennes ou anticancéreuses . La structure plane rigide du composé facilite également le transfert de charge efficace, ce qui le rend précieux dans les applications optoélectroniques .

Composés similaires :

Dérivés de thiazolo[5,4-d]thiazole : Ces composés partagent la structure de base du thiazolo[5,4-d]thiazole, mais diffèrent par leurs substituants, ce qui entraîne des variations de leurs propriétés et applications.

Dérivés de benzothiazole : Ces composés ont une structure hétérocyclique similaire, mais avec des propriétés électroniques et une réactivité différentes.

Unicité : Le Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophényl)- se distingue par sa haute stabilité oxydative, sa nature déficiente en électrons et sa structure plane rigide, qui contribuent collectivement à ses propriétés photophysiques et électroniques uniques . Ces caractéristiques le rendent particulièrement adapté aux applications en électronique organique et comme élément constitutif de matériaux avancés .

Applications De Recherche Scientifique

Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- is primarily related to its electron-deficient nature and ability to participate in π-π stacking interactions. These properties enable the compound to interact with various molecular targets, such as DNA and proteins, potentially leading to biological effects like antimicrobial or anticancer activities . The compound’s rigid planar structure also facilitates efficient charge transfer, making it valuable in optoelectronic applications .

Comparaison Avec Des Composés Similaires

Thiazolo[5,4-d]thiazole derivatives: These compounds share the core thiazolo[5,4-d]thiazole structure but differ in their substituents, leading to variations in their properties and applications.

Benzothiazole derivatives: These compounds have a similar heterocyclic structure but with different electronic properties and reactivity.

Uniqueness: Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- stands out due to its high oxidative stability, electron-deficient nature, and rigid planar structure, which collectively contribute to its unique photophysical and electronic properties . These characteristics make it particularly suitable for applications in organic electronics and as a building block for advanced materials .

Propriétés

IUPAC Name |

2,5-bis(4-nitrophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N4O4S2/c21-19(22)11-5-1-9(2-6-11)13-17-15-16(25-13)18-14(26-15)10-3-7-12(8-4-10)20(23)24/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFBTALRGFYPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B12041328.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)

![3-hydroxy-N-(3-methoxyphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12041340.png)

![2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12041368.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)

![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)

![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)